红花碱

描述

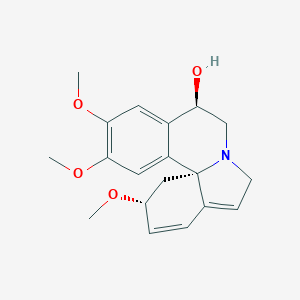

Erythrartine is a naturally occurring alkaloid found in various species of the Erythrina genus, particularly Erythrina verna and Erythrina crista-galli . This compound is known for its pharmacological properties, including anxiolytic and anticonvulsant effects . Erythrartine belongs to the erythrinan alkaloid family, which is characterized by a complex structure that includes multiple rings and various functional groups .

科学研究应用

Chemistry: Used as a model compound for studying the reactivity of erythrinan alkaloids.

Medicine: Potential therapeutic agent for the treatment of epilepsy and anxiety disorders.

Industry: Explored for its insecticidal properties, particularly against pests like the cotton aphid.

作用机制

- Erythrartine is an alkaloid found in the flowering extract of Erythrina verna (also known as Erythrina mulungu). While erythravine and 11α-hydroxy-erythravine (other erythrinan alkaloids from the same plant) have been studied for their anxiolytic and anticonvulsant effects, erythrartine’s anticonvulsant potential remained unexplored .

- Erythrartine interacts with neural pathways involved in seizure control. It prevents seizures induced by various chemoconvulsants (such as pilocarpine, kainic acid, pentylenetetrazol, and picrotoxin) without affecting motor coordination or causing sedation .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Erythrartine interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against the tobacco mosaic virus . The biological activity of erythrinan alkaloids like Erythrartine seems to be influenced by basic substructural requirements, such as a conjugated diene system and is modulated by the presence or absence of other groups in rings A, B, C, and D of the erythrinan core .

Cellular Effects

Erythrartine has been shown to prevent seizures induced by different chemoconvulsants in animal models . It does not affect locomotor performance nor produce sedative effects on animals . This suggests that Erythrartine may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the biological activity of erythrinan alkaloids like Erythrartine is influenced by basic substructural requirements

Temporal Effects in Laboratory Settings

It has been shown that Erythrartine can prevent seizures induced by different chemoconvulsants in animal models

Dosage Effects in Animal Models

The degree of protection exhibited by Erythrartine against the occurrence of seizures was dose-dependent, and the best anticonvulsant response was achieved with the highest dose

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of erythrartine involves multiple steps, starting from simpler precursors. One common synthetic route includes the use of ceric ammonium nitrate in acetonitrile, followed by reduction with lithium aluminum hydride in diethyl ether and tetrahydrofuran . The overall yield of this multi-step reaction is moderate, with each step requiring precise control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of erythrartine is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and flowers of Erythrina species, is a viable method . This involves solvent extraction followed by chromatographic purification to isolate erythrartine in its pure form.

化学反应分析

Types of Reactions: Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in acetonitrile is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride in diethyl ether and tetrahydrofuran is used for reduction reactions.

Substitution: Various nucleophiles can be used to introduce different functional groups into the erythrartine molecule.

Major Products: The major products formed from these reactions include various derivatives of erythrartine, each with unique pharmacological properties .

相似化合物的比较

Erythravine: Known for its anxiolytic effects.

Erysodine: Exhibits both anxiolytic and anticonvulsant properties.

Erysotrine: Primarily studied for its insecticidal activity.

Erythrartine stands out due to its balanced profile of anxiolytic and anticonvulsant effects, making it a compound of significant interest in both pharmacological and biotechnological research .

生物活性

Erythrartine, an alkaloid derived from the Erythrina genus, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Isolation

Erythrartine is classified as a dimeric alkaloid, primarily isolated from the inflorescences of Erythrina verna and other species within the Erythrina genus. The structure of erythrartine features a complex arrangement of carbon and nitrogen atoms, contributing to its unique biological properties.

1. Neuroprotective Effects

Erythrartine exhibits neuroprotective properties, which have been explored in various studies. It has shown potential in reducing neuronal damage and improving cognitive functions in animal models. For instance, a study indicated that erythrartine could prevent cognitive decline associated with neurodegenerative conditions.

- Case Study : In a rodent model of Alzheimer's disease, administration of erythrartine resulted in improved performance in memory tasks compared to controls, suggesting its potential as a neuroprotective agent.

2. Anticonvulsant Activity

Erythrartine has been evaluated for its anticonvulsant effects. Research indicates that it may modulate neurotransmitter systems involved in seizure activity.

- Findings : A study demonstrated that intraventricular administration of erythrartine at doses of 3 µg/µl significantly reduced seizure frequency in induced models, highlighting its potential for treating epilepsy .

3. Muscle Relaxant Properties

The alkaloid has also been noted for its muscle relaxant effects. Compounds related to erythrartine have been used in clinical settings to alleviate muscle spasms.

- Research Evidence : The efficacy of β-erythroidine (a derivative) as a muscle relaxant has been documented, with erythrartine showing similar activity profiles .

Biological Activity Summary Table

The biological activities of erythrartine are attributed to its interaction with various molecular targets:

- NMDA Receptor Modulation : Erythrartine may inhibit NMDA receptor currents, which are critical in excitatory neurotransmission and have been implicated in seizure activities.

- Neurotransmitter Regulation : It appears to influence the levels of key neurotransmitters such as acetylcholine and GABA, contributing to its anticonvulsant and muscle relaxant effects.

属性

IUPAC Name |

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCVLZNFFVFTR-AXHNFQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。